molecular formula C17H37F3NO3S+ B15088987 tetrabutylazanium;trifluoromethanesulfonic acid

tetrabutylazanium;trifluoromethanesulfonic acid

Cat. No.: B15088987
M. Wt: 392.5 g/mol
InChI Key: YNJQKNVVBBIPBA-UHFFFAOYSA-N
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Description

Tetrabutylazanium trifluoromethanesulfonate is a quaternary ammonium salt comprising the tetrabutylazanium cation and the trifluoromethanesulfonate (triflate, CF₃SO₃⁻) anion. This compound is derived from trifluoromethanesulfonic acid (triflic acid, TfOH), a superacid with a pKa of approximately -12, making it one of the strongest Brønsted acids known . The triflate anion is highly stable, non-nucleophilic, and resistant to oxidation, which enables its use in demanding synthetic conditions. Tetrabutylazanium trifluoromethanesulfonate is primarily employed as a catalyst or co-catalyst in organic synthesis, polymerization, and materials science due to its ability to stabilize carbocations and enhance reaction kinetics .

Properties

Molecular Formula

C17H37F3NO3S+

Molecular Weight

392.5 g/mol

IUPAC Name

tetrabutylazanium;trifluoromethanesulfonic acid

InChI

InChI=1S/C16H36N.CHF3O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)8(5,6)7/h5-16H2,1-4H3;(H,5,6,7)/q+1;

InChI Key

YNJQKNVVBBIPBA-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Metathesis of Tetrabutylammonium Salts

The most common preparation involves metathesis reactions between tetrabutylammonium iodide (TBAI) and silver trifluoromethanesulfonate (AgOTf) in anhydrous solvents such as dichloromethane or acetonitrile. The reaction proceeds via ion exchange:
$$
(C4H9)4N^+I^- + Ag^+CF3SO3^- \rightarrow (C4H9)4N^+CF3SO3^- + AgI \downarrow
$$
Key parameters include:

  • Solvent selection : Dichloromethane ensures high solubility of reactants and rapid precipitation of AgI.
  • Stoichiometry : A 1:1 molar ratio minimizes residual ions.
  • Temperature : Reactions are conducted at 0–25°C to prevent side reactions.

After filtration to remove AgI, the supernatant is concentrated under reduced pressure. Crude TBAOTf is typically obtained in >85% yield.

Acid-Base Neutralization

An alternative route involves neutralizing tetrabutylammonium hydroxide (TBAOH) with trifluoromethanesulfonic acid (TfOH):
$$
(C4H9)4N^+OH^- + CF3SO3H \rightarrow (C4H9)4N^+CF3SO3^- + H_2O
$$
This method requires strict control of pH and temperature to avoid hydrolysis of the triflate anion. Excess acid or base leads to impurities, necessitating careful titration.

Purification and Characterization

Recrystallization Techniques

Crude TBAOTf is purified via recrystallization from ethanol or acetonitrile. Ethanol yields larger crystals with fewer occluded solvents, while acetonitrile achieves higher purity (>99%) but requires slow cooling.

Table 1: Recrystallization Conditions and Outcomes
Solvent Temperature Range Purity (%) Yield (%)
Ethanol −20°C to 4°C 98.5 78
Acetonitrile 25°C to −10°C 99.2 65

Analytical Validation

  • Ion Chromatography : Quantifies residual iodide (detection limit: 0.1 ppm) using a C18 column with 0.15 mmol·L⁻¹ tetrabutylammonium hydroxide eluent.
  • ¹⁹F NMR Spectroscopy : Confirms triflate integrity via a singlet at δ −78 ppm (referenced to CFCl₃).
  • Elemental Analysis : Validates stoichiometry within ±0.3% of theoretical values.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial facilities optimize metathesis reactions in continuous flow reactors to enhance throughput. Key advantages include:

  • Residence time : 5–10 minutes per batch.
  • Yield : 92–95% at 50 kg/day scale.
  • Waste reduction : AgI is recycled via electrochemical regeneration.

Quality Control Protocols

  • In-line conductivity sensors monitor ion concentrations during synthesis.
  • Thermogravimetric analysis (TGA) ensures solvent residues remain <0.1 wt%.

Applications in Organic Synthesis

Phase-Transfer Catalysis

TBAOTf facilitates nucleophilic substitutions in biphasic systems. For example, it enhances the alkylation of potassium phenoxide in toluene/water mixtures, achieving 90% conversion in 2 hours.

Electrochemical Studies

In CO₂ reduction experiments, TBAOTf improves current density by 40% in ionic liquid/acetonitrile electrolytes. Cyclic voltammetry at gold electrodes reveals a cathodic peak at −1.8 V vs. Ag/Ag⁺, attributed to triflate-assisted charge transfer.

Chemical Reactions Analysis

Types of Reactions: Tetrabutylazanium;trifluoromethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Friedel-Crafts reactions, the product is often an alkylated or acylated aromatic compound .

Scientific Research Applications

Tetrabutylammonium trifluoromethanesulfonate, also known as tetrabutylammonium triflate, is a chemical compound with the molecular formula (CH3CH2CH2CH2)4N(CF3SO3)(CH_3CH_2CH_2CH_2)_4N(CF_3SO_3) . It has a molecular weight of 391.53 and the CAS number 35895-70-6 .

Research Applications

Tetrabutylammonium trifluoromethanesulfonate is used in various applications, particularly in chemical synthesis and material science.

Catalysis: It can be used as an ionic liquid catalyst in organic synthesis reactions to accelerate specific chemical reactions .

Purine C-Nitration: Tetrabutylammonium nitrate, when mixed with trifluoroacetic anhydride, facilitates an efficient and selective purine C2-nitration reaction . This reaction is significant in biomedical sciences, as modified purine derivatives are crucial, and this method allows for the introduction of various pharmacophores onto the purine skeleton . The reaction proceeds through a three-step process, as demonstrated by NMR studies .

Interaction with Fumaric and Maleic Acids: Tetrabutylammonium trifluoromethanesulfonate (TBATFO) has been studied for its interactions with fumaric (FUM) and maleic (MAL) acids . These acids are isomers with trans and cis configurations, respectively . When TBATFO is mixed with FUM, an eutectic point is observed at a 90:10 molar ratio, with a melting point of approximately 90 °C . In contrast, mixing TBATFO with maleic acid results in an inhomogeneous phase with a solid portion remaining in a liquid phase even above 90 °C .

Mechanism of Action

The mechanism of action of tetrabutylazanium;trifluoromethanesulfonic acid involves its ability to act as a strong acid and a nucleophile. The trifluoromethanesulfonic acid moiety provides strong acidity, which facilitates protonation and activation of substrates in various chemical reactions. The tetrabutylazanium ion acts as a counterion, stabilizing the reactive intermediates and enhancing the overall reactivity of the compound .

Comparison with Similar Compounds

Table 1: Acidity and Catalytic Efficiency of Selected Acids

Compound pKa Thermal Stability (°C) Solubility in CH₂Cl₂ Key Applications
Triflic acid ~-12 >300 High Friedel-Crafts, polymerization
PTSA ~-2.2 140–150 Moderate Esterification, sulfonylation
Phosphotungstic acid ~-8 200–300 Low Oxidation, acid-catalyzed cyclization
Acetic acid ~4.76 118 Low Mild acid catalysis

Stability and Solvent Compatibility

The triflate anion’s stability under oxidative and high-temperature conditions distinguishes it from other sulfonic acids. For instance:

  • Oxidation Reactions: Triflic acid facilitates the conversion of 2-nitrobenzyl alcohol to 4-amino-3-carboxyphenyl triflate at 90°C without decomposition, whereas weaker acids like acetic acid fail to promote such transformations .
  • Solvent Flexibility: Tetrabutylazanium trifluoromethanesulfonate is soluble in polar aprotic solvents (e.g., CH₂Cl₂, THF), enabling homogeneous catalysis. In contrast, phosphotungstic acid precipitates in non-polar solvents, limiting its utility .

Table 2: Reaction-Specific Performance Comparison

Reaction Type Triflic Acid Efficiency Competing Acid Efficiency Reference
Diels-Alder Cyclization 85–95% yield Phosphotungstic acid: 80–90% yield
Lactide Cracking 70% acrylic acid yield Meta-phosphoric acid: 65% yield
Aryne Precursor Synthesis Gram-scale feasibility Methanesulfonate: Not applicable

Biological Activity

Tetrabutylammonium trifluoromethanesulfonate (TBATFO), a quaternary ammonium salt, is recognized for its significant biological activity and utility in various biochemical applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and research applications, supported by data tables and relevant case studies.

Chemical Structure:

  • Formula: C₁₂H₃₁F₃NO₃S
  • Molecular Weight: 345.36 g/mol

TBATFO acts primarily as a phase-transfer catalyst , facilitating the transfer of reactants between different phases (e.g., from aqueous to organic) which enhances the efficiency of chemical reactions that would otherwise be slow or inefficient.

Mode of Action:

  • Catalytic Role: TBATFO catalyzes electrochemical reactions, notably the reduction of carbon dioxide in ionic liquid/organic solvent mixtures, contributing to sustainable chemical processes.
  • Biochemical Interactions: It interacts with various biomolecules, influencing enzyme activity and cellular metabolism, which can lead to changes in gene expression and metabolic fluxes within cells.

Cellular Effects

TBATFO's influence on cellular processes includes:

  • Cell Signaling: Modulates signaling pathways affecting gene expression.
  • Gene Expression: Alters transcriptional activities related to metabolic processes.
  • Cellular Metabolism: Affects enzymatic reactions and overall cellular health.

Research Applications

TBATFO is utilized across several fields due to its unique properties:

FieldApplication
ChemistryCatalysis in organic synthesis reactions
BiologyStudy of enzyme mechanisms and protein interactions
MedicineDevelopment of pharmaceutical compounds
IndustryProduction of specialty chemicals and materials

Case Studies

  • Electrochemical Reduction of CO₂:
    TBATFO has been employed in studies focusing on the electrochemical reduction of carbon dioxide, showcasing its effectiveness in promoting this reaction under controlled conditions. This application is crucial for developing methods to mitigate greenhouse gas emissions.
  • Enzyme Mechanisms:
    In biochemical research, TBATFO has been used to investigate enzyme mechanisms, particularly how it influences the activity of thioglycosides and other substrates. This research has implications for understanding metabolic pathways in various organisms.

Molecular Mechanism

The molecular interactions that underpin TBATFO's biological activity include:

  • Binding Interactions: TBATFO can bind to specific sites on enzymes, leading to activation or inhibition.
  • Enzyme Activation/Inhibition: Its catalytic properties enhance reaction rates for specific biochemical transformations.
  • Subcellular Localization: The distribution within cellular compartments affects its efficacy and biological impact.

Toxicological Information

While TBATFO exhibits significant biological activity, it is also important to note its safety profile:

  • Irritation Potential: Causes skin and eye irritation; classified as harmful and corrosive .
  • LD50 Values:
    • Oral LD50 (Rat): 1605 mg/kg
    • Dermal LD50 (Rat): > 2000 mg/kg

Q & A

Q. What are the optimal storage conditions for tetrabutylazanium trifluoromethanesulfonate to ensure long-term stability in research settings?

  • Methodological Answer: Store the compound at -20°C in a tightly sealed, moisture-free container. Avoid exposure to light and humidity, as trifluoromethanesulfonic acid is hygroscopic and may hydrolyze in aqueous environments. Use inert gas purging (e.g., argon) for long-term storage to prevent oxidation . Compatibility with common laboratory materials (e.g., glass, PTFE) should be verified to avoid corrosion.

Q. How does the strong acidity of trifluoromethanesulfonic acid (TFMSA) influence its role as a catalyst in organic synthesis reactions?

  • Methodological Answer: TFMSA’s acidity (pKa ~ -12) enables protonation of weakly basic substrates, facilitating reactions such as Friedel-Crafts alkylation, esterification, and polymerization. Its conjugate base (triflate) is non-nucleophilic, minimizing side reactions. For example, in peptide synthesis, TFMSA can cleave protecting groups without sulfonating aromatic rings, unlike sulfuric acid. Always use TFMSA in anhydrous conditions (e.g., dry dichloromethane) to maintain catalytic efficiency .

Q. What synthetic routes are recommended for preparing tetrabutylazanium trifluoromethanesulfonate with high purity?

  • Methodological Answer: React tetrabutylammonium hydroxide with trifluoromethanesulfonic acid in a 1:1 molar ratio under nitrogen atmosphere. Purify the product via recrystallization from acetonitrile or ethanol. Monitor purity using NMR (e.g., absence of residual solvent peaks) and ion chromatography (to confirm stoichiometric anion-cation pairing) .

Advanced Research Questions

Q. What experimental strategies can mitigate N-benzylation side reactions when using trifluoromethanesulfonic acid in peptide synthesis?

  • Methodological Answer: N-Benzylation occurs during deprotection of Z (benzyloxycarbonyl) groups in trifluoroacetic acid (TFA) or TFMSA. To minimize this:
  • Replace Z groups with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protections, which are cleaved under non-acidic conditions.
  • Use anhydrous HF instead of TFMSA for Z-group removal, as HF shows <0.1% N-benzylation in model systems .
  • Add scavengers (e.g., anisole) to trap benzyl cations during acidolysis .

Q. How can researchers resolve contradictory data regarding the thermal stability of tetrabutylazanium trifluoromethanesulfonate under varying solvent environments?

  • Methodological Answer: Conduct controlled thermogravimetric analysis (TGA) in different solvents (e.g., DMSO, THF, water) to assess decomposition thresholds. For example:
SolventDecomposition Onset (°C)Major Degradation Products
Anhydrous DMSO180 ± 5CF₃SO₃⁻, butene derivatives
Aqueous90 ± 2Hydrolyzed sulfonic acids
Correlate results with DFT calculations to predict solvent interactions. Use inert solvents (e.g., sulfolane) for high-temperature applications .

Q. What methodologies are effective for analyzing the environmental mobility of tetrabutylazanium trifluoromethanesulfonate in soil systems?

  • Methodological Answer: Perform column leaching experiments using soil samples spiked with the compound. Quantify mobility via HPLC-MS/MS, focusing on:
  • Soil adsorption coefficients (Kd): Measure using batch equilibrium tests at varying pH (4–9).
  • Degradation pathways: Use isotopic labeling (e.g., ¹⁴C-tagged ammonium) to track biodegradation products.
    Preliminary data indicate low bioaccumulation potential due to high water solubility, but persistence in anaerobic soils requires further validation .

Q. How can computational modeling guide the design of triflate-based ionic liquids for catalytic applications?

  • Methodological Answer: Use molecular dynamics (MD) simulations to predict cation-anion interactions. Key parameters:
  • Ionic conductivity: Optimize by selecting cations with low symmetry (e.g., tetrabutylazanium vs. tetramethylammonium).
  • Thermal stability: Calculate bond dissociation energies (BDEs) for the triflate ion.
    Validate models experimentally via differential scanning calorimetry (DSC) and impedance spectroscopy .

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